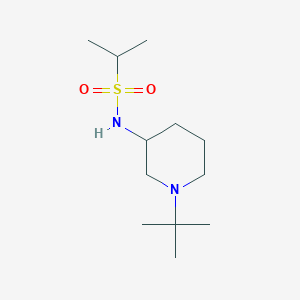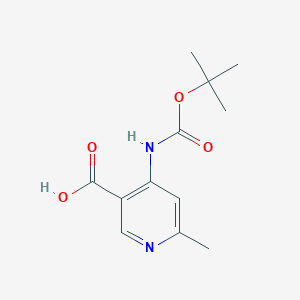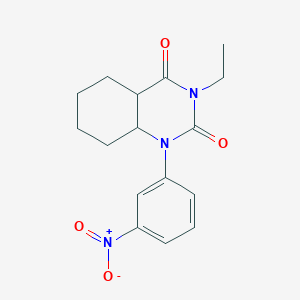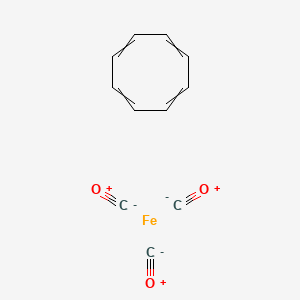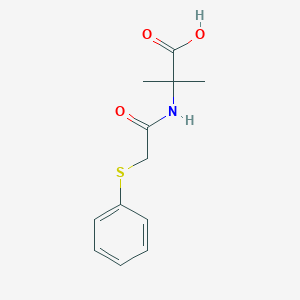![molecular formula C12H19NO3 B14783190 Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE typically involves several steps. One common method includes the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is catalyzed by a Cu(CH3CN)4BF4/(S)-TF-BiphamPhos complex under an argon atmosphere, yielding the desired spirocyclic product with high stereoselectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted spirocyclic compounds.
Scientific Research Applications
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE can be compared with other spirocyclic compounds such as:
- (S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane
- 5-Azaspiro[2.4]heptane
- Benzyl (S)-5-azaspiro[2.4]heptane-6-carboxylate
These compounds share the spirocyclic core but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the formyl and tert-butyl groups in (S)-TERT-BUTYL 6-FORMYL-5-AZASPIRO[2.4]HEPTANE-5-CARBOXYLATE imparts distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h7,9H,4-6,8H2,1-3H3 |
InChI Key |
FLLMFXSFFYGQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


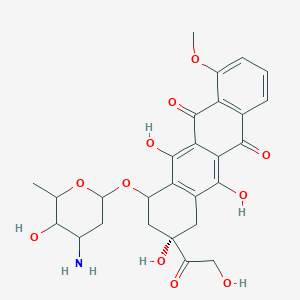
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
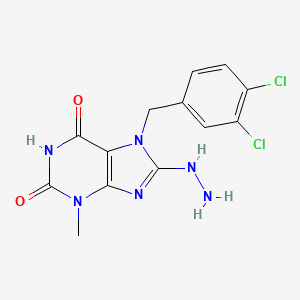
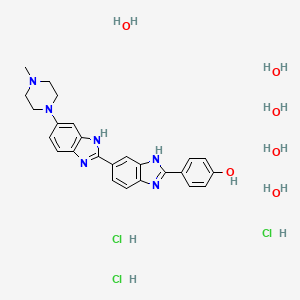
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
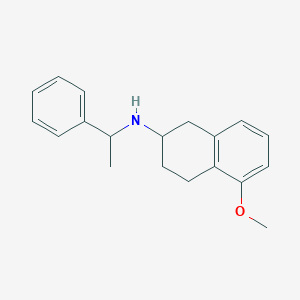
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
